molecular formula C9H12N2O2 B3046589 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1260659-21-9

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B3046589
CAS No.: 1260659-21-9
M. Wt: 180.20
InChI Key: UYPLEXRAASOZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Pyrazole derivatives are known for their diverse biological activities and are widely used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclocondensation and carboxylation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

    3-Cyclopropyl-1-methyl-1H-pyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.

    2-(3-Cyclopropyl-1H-pyrazol-5-yl)acetic acid: Similar structure but without the methyl group on the pyrazole ring.

    1-Methyl-3-(2-carboxyethyl)pyrazole: Contains a carboxyethyl group instead of the acetic acid moiety.

Uniqueness: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both the cyclopropyl and methyl groups on the pyrazole ring, along with the acetic acid moiety.

Properties

IUPAC Name

2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-7(5-9(12)13)4-8(10-11)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPLEXRAASOZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226891
Record name 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-21-9
Record name 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid
Reactant of Route 2
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid
Reactant of Route 3
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.